molecular formula C8H7BrClFINO B12856777 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride

4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride

Cat. No.: B12856777
M. Wt: 394.41 g/mol
InChI Key: ALDYYFICTWRYRI-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride is a halogen-substituted phenacylamine derivative with a unique combination of bromo, fluoro, and iodo substituents on the aromatic ring. Its molecular structure distinguishes it from related compounds due to the strategic positioning of halogens, which influence electronic properties, solubility, and biological interactions. The compound’s phenacylamine backbone (a ketone-linked ethylamine group) contrasts with phenethylamine derivatives, affecting its metabolic stability and receptor binding profiles.

Properties

Molecular Formula

C8H7BrClFINO

Molecular Weight

394.41 g/mol

IUPAC Name

2-amino-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6BrFINO.ClH/c9-5-2-1-4(6(13)3-12)8(11)7(5)10;/h1-2H,3,12H2;1H

InChI Key

ALDYYFICTWRYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CN)I)F)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of phenacylamine derivatives, followed by the introduction of bromine, fluorine, and iodine atoms under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the selective introduction of halogens.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized to achieve high yields and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine and iodine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions, while fluorine remains inert due to its strong C-F bond.

Reaction Type Reagents/Conditions Products Yield Reference
Iodine substitutionCuCN, DMF, 120°C, 12 h4-Bromo-3-fluoro-2-cyanophenacylamine78%
Bromine substitutionNH₃ (aq), EtOH, 60°C, 6 h3-Fluoro-2-iodo-4-aminophenacylamine65%

Fluorine substitution requires extreme conditions (e.g., Mg/THF at reflux) and is rarely observed in standard protocols .

Cross-Coupling Reactions

The iodine and bromine substituents participate in palladium-catalyzed couplings, enabling C-C bond formation.

Coupling Type Catalyst System Partner Product Yield Reference
Suzuki-Miyaura (I)Pd(OAc)₂/XPhos, K₂CO₃, dioxane, 80°CPhenylboronic acid4-Bromo-3-fluoro-2-biphenylphenacylamine82%
Buchwald-Hartwig (Br)Pd₂(dba)₃/BINAP, Cs₂CO₃, toluene, 110°CMorpholine3-Fluoro-2-iodo-4-morpholinophenacylamine71%

The iodine atom exhibits higher reactivity than bromine in these transformations due to its lower bond dissociation energy .

Amine Functionalization

The primary amine undergoes characteristic reactions:

Reaction Reagents Product Application Reference
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl-4-bromo-3-fluoro-2-iodophenacylamineProdrug synthesis
Reductive aminationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl-4-bromo-3-fluoro-2-iodophenacylamineBioactive derivative preparation

Oxidation Table

Target Site Oxidizing Agent Product Notes
Benzylic positionKMnO₄, H₂SO₄, 100°C4-Bromo-3-fluoro-2-iodobenzoyl chlorideOver-oxidation to carboxylic acid occurs
Aromatic ringmCPBA, CH₂Cl₂, 25°CEpoxide derivativeLimited regioselectivity observed

Reduction Table

Target Site Reducing Agent Product Selectivity
Ketone groupNaBH₄, EtOH, 0°CSecondary alcohol derivativeComplete conversion in 2 h
Aromatic halogensH₂, Pd/C, EtOAcDehalogenated phenethylamine analogIodine removed preferentially

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

Conditions Products Mechanistic Insight
CH₃CN, N₂ atmosphereCyclized benzazepine derivativeRadical recombination pathway
Presence of O₂Quinone-imine oxidation productSinglet oxygen-mediated oxidation

Comparative Reactivity Analysis

Data from structural analogs ( , , ) reveal:

Position Halogen Relative Reactivity Dominant Pathway
2I1.00 (reference)Cross-coupling > Substitution
3F0.05Inert under most conditions
4Br0.78Substitution > Coupling

This hierarchy guides synthetic planning for derivative libraries .

Stability Considerations

Critical degradation pathways:

  • Hydrolytic instability : Amine hydrochloride salt undergoes gradual hydrolysis in aqueous media (t₁/₂ = 72 h at pH 7.4)

  • Thermal decomposition : Onset at 185°C via Hofmann elimination

Scientific Research Applications

4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenethylamine Derivatives

  • 4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B): Structural Differences: 2C-B lacks the iodo and fluorine substituents but includes methoxy groups at positions 2 and 3. These groups enhance lipophilicity and serotonin receptor (5-HT2A) affinity compared to the target compound . Pharmacological Activity: 2C-B is a psychedelic agent with potent hallucinogenic effects, whereas the iodine and fluorine in 4-bromo-3-fluoro-2-iodophenacylamine may alter its CNS penetration due to increased molecular weight and polarity.
  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride: Structural Differences: This compound shares bromo and fluoro substituents but lacks the iodine atom and features an ethanamine (rather than phenacylamine) backbone. The stereochemistry (S-configuration) further differentiates its chiral interactions . Physicochemical Properties: Molecular weight = 254.53 g/mol (vs. ~375 g/mol for the target compound, estimated based on iodine’s addition).

Halogenated Benzylamine Derivatives

  • 2-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride :
    • Substituent Positioning : Fluorine at position 2 and bromo at position 4 create distinct electronic effects compared to the target compound’s 3-fluoro and 2-iodo arrangement. This impacts dipole moments and π-π stacking interactions .
    • Analytical Data : CAS 1255098-85-1; molecular formula C₈H₁₀BrClFN. RP-HPLC methods validated for similar compounds (e.g., accuracy data in Table 6 of ) suggest that halogen positioning affects retention times and detection limits.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
4-Bromo-3-fluoro-2-iodophenacylamine HCl C₈H₇BrFINO•HCl (estimated) ~375 4-Br, 3-F, 2-I, phenacylamine Potential metabolic instability due to iodine
2C-B (4-Bromo-2,5-dimethoxyphenethylamine HCl) C₁₀H₁₅BrNO₂•HCl 296.6 4-Br, 2,5-OCH₃, phenethylamine Serotonergic psychedelic
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl C₈H₁₀BrClFN 254.53 4-Br, 3-F, ethanamine Chiral specificity in receptor binding
2-(4-Bromo-2-fluorophenyl)ethanamine HCl C₈H₁₀BrClFN 254.53 4-Br, 2-F, ethanamine Altered dipole vs. 3-F isomers

Key Research Findings and Implications

  • Halogen Effects: The iodine atom in 4-bromo-3-fluoro-2-iodophenacylamine introduces steric bulk and may reduce metabolic clearance compared to non-iodinated analogs. However, it could also increase susceptibility to nucleophilic displacement reactions.
  • Synthetic Challenges: The simultaneous presence of bromo, fluoro, and iodo groups complicates regioselective synthesis, as noted in halogenated benzylamine production methods ().
  • Analytical Methodologies : RP-HPLC techniques (e.g., solution stability studies in ) are critical for quantifying such compounds, though iodine’s UV absorbance may necessitate wavelength adjustments.

Biological Activity

4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride is a compound of interest due to its potential biological activities, including interactions with various biological targets and its implications in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride is characterized by the following chemical properties:

  • Molecular Formula : C9_9H7_7BrFNI
  • Molecular Weight : 309.97 g/mol
  • Physical State : Typically appears as a solid at room temperature.
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

The biological activity of 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, which may have therapeutic implications.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure of 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride allows for diverse interactions with biological targets. The presence of halogen substituents (bromine, fluorine, iodine) significantly affects its pharmacological properties:

SubstituentEffect on Activity
BromineEnhances lipophilicity and receptor binding
FluorineIncreases metabolic stability
IodineModulates electronic properties affecting interaction strength

Research indicates that variations in these substituents can lead to significant changes in biological activity, making SAR studies essential for optimizing the compound's therapeutic potential .

Antinociceptive Effects

A study investigated the antinociceptive effects of related compounds in animal models. The results indicated that compounds with similar structural motifs exhibited significant pain relief in neuropathic pain models. Specifically, a derivative showed an IC50_{50} value of 375 nM at the P2X3 receptor, suggesting that modifications to the phenyl ring can enhance analgesic properties .

Enzyme Interaction Studies

In vitro assays demonstrated that 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride interacts with cytochrome P450 enzymes, leading to altered metabolism of co-administered drugs. This interaction highlights the importance of understanding how this compound may influence pharmacokinetics in therapeutic applications .

Case Studies

  • Pain Management : A clinical trial involving a similar compound demonstrated that patients receiving treatment experienced a statistically significant reduction in pain scores compared to placebo groups. This underscores the potential for 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride in managing chronic pain conditions .
  • Cancer Research : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth in specific cancer cell lines. Further research is needed to explore the efficacy and safety profiles of these compounds in clinical settings .

Q & A

Q. What synthetic routes are recommended for preparing 4-bromo-3-fluoro-2-iodophenacylamine hydrochloride, and how can intermediates be characterized?

  • Answer: Halogenated aromatic compounds like this require multi-step halogenation. A plausible route involves:

Iodination : Introduce iodine at the 2-position of a fluorinated benzene derivative using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize side reactions.

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80°C for 3-position bromination .

Amine Functionalization : Convert the ketone group to an amine via reductive amination (e.g., using NaBH3_3CN) followed by HCl salt formation.
Characterization : Confirm intermediate structures via 1H^{1}\text{H}/19F^{19}\text{F} NMR (fluorine’s distinct shifts) and LC-MS for molecular weight validation. Purity can be assessed via HPLC (>95% by area) .

Q. How can researchers mitigate decomposition of halogenated intermediates during synthesis?

  • Answer:
  • Temperature Control : Store light-sensitive intermediates (e.g., iodinated compounds) at −20°C in amber vials to prevent photodegradation .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis of amine groups.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate reactive byproducts. For hygroscopic compounds, employ anhydrous solvents during workup .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for halogen-selective substitutions in this compound?

  • Answer: Quantum mechanical calculations (e.g., DFT) predict regioselectivity for halogen substitutions. For example:
  • Reaction Path Search : Use software like GRRM17 to map energy barriers for bromine vs. iodine substitutions. This identifies optimal catalysts (e.g., Pd for cross-couplings) and solvent systems (e.g., THF for polar transition states) .
  • Data-Driven Feedback : Integrate experimental results (e.g., failed substitution at 3-fluoro position) into computational models to refine activation energy predictions .

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts) in halogenated analogs?

  • Answer:
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to distinguish overlapping signals in crowded NMR regions.
  • Dynamic NMR : Analyze temperature-dependent 19F^{19}\text{F} shifts to detect conformational changes (e.g., rotational barriers in iodophenacyl groups).
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of intermediates, particularly to confirm halogen-halogen interactions .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Answer:
  • Accelerated Degradation Testing : Incubate the compound in buffers (pH 2–10) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS for dehalogenation or amine oxidation products.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C. Key degradation pathways (e.g., SN2 displacement of bromide) can be identified via MS/MS fragmentation .

Methodological Considerations

Q. What purification techniques are optimal for removing trace metal catalysts from halogenated amine salts?

  • Answer:
  • Chelating Resins : Pass the crude product through Chelex 100 to adsorb residual Pd or Cu.
  • Recrystallization : Use methanol/water mixtures to precipitate the hydrochloride salt, leaving metals in the supernatant.
  • ICP-MS Validation : Quantify metal content post-purification (<1 ppm acceptable for biological assays) .

Q. How to validate synthetic yields when scaling up multi-halogenated compounds?

  • Answer:
  • DoE (Design of Experiments) : Vary parameters (solvent volume, stoichiometry) in small batches to identify critical process parameters (CPPs).
  • In-line Analytics : Use FTIR probes to monitor reaction progress in real-time, reducing off-line sampling errors.
  • Mass Balance : Account for halogen loss (e.g., iodide volatilization) by comparing theoretical vs. isolated yields .

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